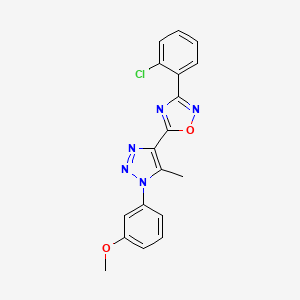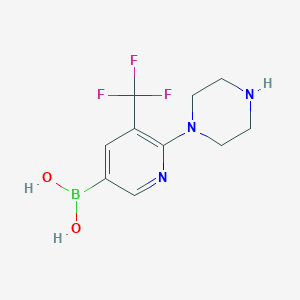
(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H13BF3N3O2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been utilized in a radical approach . Additionally, two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . This reaction sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutic Research
Piperazine derivatives have shown a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent applications. Their versatility in drug design is attributed to the ability of slight modifications to the piperazine nucleus, which can significantly alter the medicinal potential of the resultant molecules. This flexibility suggests the potential for (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid to be a valuable building block in designing molecules for various diseases, emphasizing the importance of further therapeutic investigations on this motif (Rathi et al., 2016).
Boronic Acid Drugs Design and Discovery
Boronic acid compounds, such as (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid, have been increasingly incorporated into drug discovery efforts due to their desirable properties, which may enhance drug potency or improve pharmacokinetic profiles. The review by Plescia and Moitessier (2020) highlights the growing interest in boronic acids for drug design, with several boronic acid drugs approved by regulatory agencies and more in clinical trials. Their unique properties, including the ability to form reversible covalent bonds with biological molecules, make boronic acids an attractive option for novel drug development, underscoring the potential for innovative therapeutic applications (Plescia & Moitessier, 2020).
Synthesis and Evaluation of Ligands for D2-like Receptors
Compounds containing arylcycloalkylamines, such as phenyl piperidines and piperazines, have been identified as pharmacophoric groups in several antipsychotic agents, indicating their relevance in CNS activity modulation. This suggests the significance of compounds like (6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid in synthesizing ligands that may exhibit high potency and selectivity at D2-like receptors. The review by Sikazwe et al. (2009) elucidates the role of common pharmacophoric groups, including arylalkyl substituents, in enhancing the binding affinity and selectivity of agents at D2-like receptors, pointing towards the compound's potential application in CNS drug development (Sikazwe et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
[6-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3N3O2/c12-10(13,14)8-5-7(11(18)19)6-16-9(8)17-3-1-15-2-4-17/h5-6,15,18-19H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOGPHVHMMYKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCNCC2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

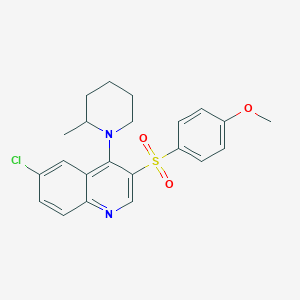
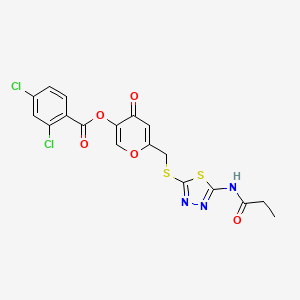

![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)
![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)
![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)
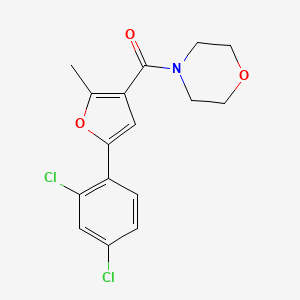
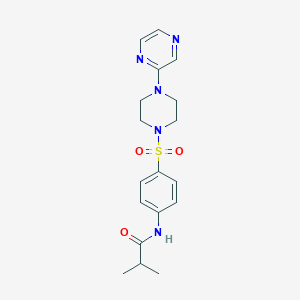
![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)
![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)
![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)
